4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine
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Overview
Description
4’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core with a tetrahydropyran-4-yl ether and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via etherification. This involves reacting the biphenyl compound with tetrahydropyran-4-ol in the presence of an acid catalyst.
Amination: The final step involves introducing the amine group through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The biphenyl core can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets. The tetrahydropyran group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the tetrahydropyran and amine groups, making it less versatile in chemical reactions.
4-Aminobiphenyl: Contains an amine group but lacks the tetrahydropyran group, affecting its solubility and reactivity.
Tetrahydropyran-4-yl ethers: Similar in structure but may lack the biphenyl core, affecting their overall stability and interaction with molecular targets.
Uniqueness
4’-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is unique due to the combination of its biphenyl core, tetrahydropyran group, and amine functionality. This combination provides a balance of rigidity, solubility, and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21NO2 |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C18H21NO2/c1-13-2-4-14(5-3-13)15-6-7-17(19)18(12-15)21-16-8-10-20-11-9-16/h2-7,12,16H,8-11,19H2,1H3 |
InChI Key |
UARDILBJANNHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)OC3CCOCC3 |
Origin of Product |
United States |
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